3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as Brevianamide F, is a cyclic dipeptide compound. It is a naturally occurring fungal metabolite isolated from various fungal species, including Colletotrichum gloeosporioides. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves the cyclization of L-tryptophan and L-proline. The process can be summarized in the following steps:
Formation of Dipeptide: L-tryptophan and L-proline are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Cyclization: The dipeptide undergoes cyclization under acidic or basic conditions to form the cyclic dipeptide.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using fungal strains known to produce Brevianamide F. The fermentation broth is then extracted and purified using chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced cyclic dipeptide.
Substitution: Substituted indole derivatives.
Scientific Research Applications
3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Pro-L-Trp-): Another cyclic dipeptide with similar structure and biological activities.
Cyclo(L-Trp-L-Pro-): A stereoisomer with comparable properties.
Uniqueness
3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific inhibition of PI3Kα and its potent antimicrobial activity against resistant bacterial strains .
Properties
IUPAC Name |
3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFZBPVMVYTEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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